molecular formula C14H15BrN2O3S B2540560 N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-27-4

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2540560
CAS No.: 868215-27-4
M. Wt: 371.25
InChI Key: AGISBIKRVJKILL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the thiomorpholine derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring, potentially converting them to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the thiomorpholine ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the thiomorpholine ring might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Contains a fluorine atom on the phenyl ring.

    N-(4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Features a methyl group on the phenyl ring.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can influence its reactivity and interactions compared to its analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, potentially making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISBIKRVJKILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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